molecular formula C22H17NO7S B2926702 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate CAS No. 95306-02-8

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate

Cat. No.: B2926702
CAS No.: 95306-02-8
M. Wt: 439.44
InChI Key: CIHUVFLJHCFILY-UHFFFAOYSA-M
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Description

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromenylium core, substituted with methoxy and phenyl groups, and a nitrobenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the chromenylium core. This intermediate is then reacted with nitrobenzenesulfonic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including dyes and pigments

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate involves its interaction with various molecular targets. The compound’s chromenylium core can interact with nucleophilic sites in biological molecules, while the nitrobenzenesulfonate moiety can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate is unique due to its combination of a chromenylium core with methoxy, phenyl, and nitrobenzenesulfonate groups.

Properties

IUPAC Name

4-methoxy-2-phenylchromenylium;2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13O2.C6H5NO5S/c1-17-16-11-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16;8-7(9)5-3-1-2-4-6(5)13(10,11)12/h2-11H,1H3;1-4H,(H,10,11,12)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHUVFLJHCFILY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=[O+]C2=CC=CC=C21)C3=CC=CC=C3.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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